![molecular formula C26H26N4O3S B2587704 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide CAS No. 392320-47-7](/img/structure/B2587704.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

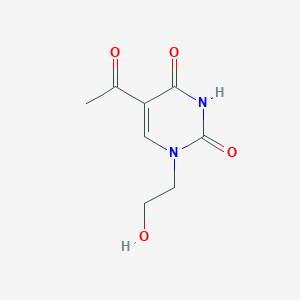

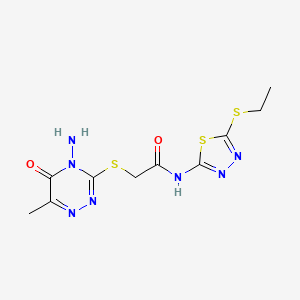

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide” is a compound that contains several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules, an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .

Synthesis Analysis

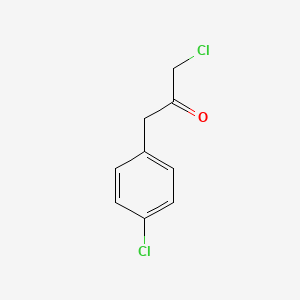

The synthesis of this compound could involve the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-carbothioamides . Another method could involve the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring and an adamantyl group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.Chemical Reactions Analysis

The chemical reactions involving this compound could include a Giese-type addition to the alkene, followed by cyclization and rearomatization . Another reaction could involve the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity in vitro. Researchers have tested its effects against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Its potential as an antimicrobial agent warrants further investigation, especially in the context of drug development.

Anti-Influenza Activity

While not explicitly mentioned for this compound, related adamantane derivatives have shown anti-influenza activity. Researchers have synthesized 2-(adamantan-1-yl)benzimidazole derivatives and evaluated their effectiveness against influenza viruses . Given the structural similarities, it’s worth exploring whether our compound exhibits similar antiviral properties.

Cell Cycle Disruption

Compound 5r, a close relative of our target compound, has been associated with cell cycle disruption. Specifically, it caused cell-cycle arrest, decreasing the G0/G1 phase and increasing the G2/M phase . Understanding its impact on cell division could have implications for cancer research and therapy.

Polymerization Reactions

Unsaturated adamantane derivatives, including our compound, offer opportunities for polymerization reactions. Researchers have explored their use as monomers in the synthesis of high-energy fuels, oils, and bioactive compounds. Additionally, they contribute to the development of bulky polymers known as diamondoids . These polymers have potential applications in materials science and nanotechnology.

Quantum-Chemical Calculations

Quantum-chemical calculations can provide insights into the electronic structure and catalytic mechanisms of adamantane derivatives. Researchers have used computational methods to understand the behavior of these compounds, aiding in their design and optimization . Investigating our compound’s electronic properties could guide further research.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

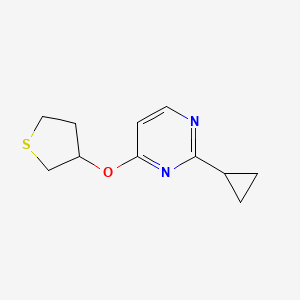

It is known that 1,3,4-thiadiazole derivatives, which form the core structure of this compound, have been associated with a wide range of pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Mode of Action

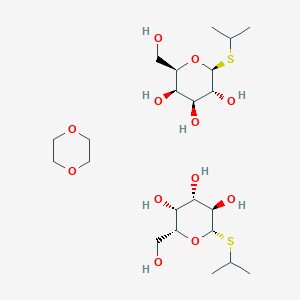

The adamantane moiety in the compound is known to enhance lipophilicity, which can modulate the bioavailability of the molecule .

Pharmacokinetics

The incorporation of an adamantyl moiety into several molecules generally results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

Eigenschaften

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEHMDZMGSVRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)

![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)

![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)

![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)